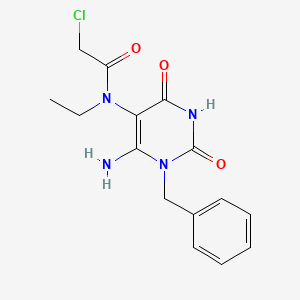

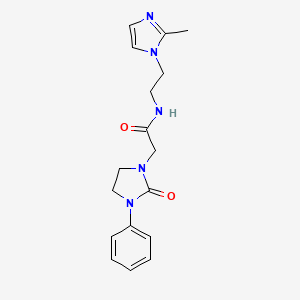

![molecular formula C19H20N8 B2844033 2-[Methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-5,6,7,8-tetrahydroquinoline-3-carbonitrile CAS No. 2200041-86-5](/img/structure/B2844033.png)

2-[Methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-5,6,7,8-tetrahydroquinoline-3-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-[Methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-5,6,7,8-tetrahydroquinoline-3-carbonitrile” is a complex organic molecule that contains several functional groups and rings, including a triazolo[4,3-b]pyridazine ring, an azetidine ring, and a tetrahydroquinoline ring .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps and require a variety of chemical reactions. For instance, the synthesis of similar triazolo[4,3-b]pyridazine compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides . The azetidine ring could potentially be formed through a cyclization reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The triazolo[4,3-b]pyridazine ring, for example, is a fused ring system that contains nitrogen atoms . The azetidine ring is a four-membered ring containing a nitrogen atom .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions due to the presence of multiple functional groups. For example, the amino group could participate in reactions such as acylation or alkylation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. For example, the presence of multiple nitrogen atoms could potentially make the compound more polar .科学的研究の応用

Sure! Here is a comprehensive analysis of the scientific research applications of 2-[Methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-5,6,7,8-tetrahydroquinoline-3-carbonitrile, focusing on six unique fields:

Anticancer Research

This compound has shown potential in anticancer research due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation. The triazolo[4,3-b]pyridazin moiety is known for its anticancer properties, making it a promising candidate for developing new cancer therapies . Studies have demonstrated its efficacy in reducing tumor growth in various cancer cell lines, suggesting its potential as a lead compound for anticancer drug development.

Antimicrobial Activity

The compound exhibits significant antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. The presence of the triazolo[4,3-b]pyridazin ring enhances its ability to disrupt bacterial cell walls and inhibit bacterial growth . This makes it a valuable candidate for developing new antibiotics, especially in the face of rising antibiotic resistance.

Anti-inflammatory Applications

Research has indicated that this compound can act as an anti-inflammatory agent by inhibiting key enzymes involved in the inflammatory response. Its structure allows it to interact with inflammatory mediators, reducing inflammation and associated symptoms . This application is particularly relevant for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Antioxidant Properties

The compound has demonstrated strong antioxidant properties, which are crucial for protecting cells from oxidative stress and damage. Its ability to scavenge free radicals and reduce oxidative damage makes it a potential candidate for developing treatments for diseases associated with oxidative stress, such as neurodegenerative disorders and cardiovascular diseases .

Enzyme Inhibition

This compound has been studied for its ability to inhibit various enzymes, including carbonic anhydrase, cholinesterase, and alkaline phosphatase . These enzymes play critical roles in different physiological processes, and their inhibition can be beneficial for treating conditions like glaucoma, Alzheimer’s disease, and osteoporosis. The compound’s structure allows it to bind effectively to the active sites of these enzymes, making it a potent inhibitor.

Antiviral Research

The compound has shown promise in antiviral research, particularly against viruses that cause significant health issues. Its ability to interfere with viral replication and inhibit viral enzymes makes it a potential candidate for developing antiviral drugs . This application is especially important in the context of emerging viral infections and the need for new antiviral therapies.

Each of these applications highlights the versatility and potential of 2-[Methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-5,6,7,8-tetrahydroquinoline-3-carbonitrile in various fields of scientific research. If you have any specific questions or need further details on any of these applications, feel free to ask!

Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine Scaffold Synthesis and Antibacterial Activity of Novel Triazolo [4,3-a]pyrazine Derivatives

作用機序

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo derivatives, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents . These activities suggest that the compound may interact with a variety of biological targets.

Mode of Action

Based on the activities of similar compounds, it can be hypothesized that it may interact with its targets through hydrogen bond accepting and donating characteristics . This allows it to make specific interactions with different target receptors, potentially leading to changes in cellular processes.

Biochemical Pathways

Given the wide range of pharmacological activities associated with similar compounds, it is likely that multiple pathways are affected

Pharmacokinetics

In silico pharmacokinetic studies have been summarized for similar compounds , suggesting that this compound may also have favorable pharmacokinetic properties. These properties can impact the bioavailability of the compound, influencing its efficacy and potential side effects.

Result of Action

Based on the activities of similar compounds, it can be hypothesized that it may have a range of effects, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitory, and antitubercular effects .

特性

IUPAC Name |

2-[methyl-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]amino]-5,6,7,8-tetrahydroquinoline-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N8/c1-25(19-14(9-20)8-13-4-2-3-5-16(13)22-19)15-10-26(11-15)18-7-6-17-23-21-12-27(17)24-18/h6-8,12,15H,2-5,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBGDYEXBNASQEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CN(C1)C2=NN3C=NN=C3C=C2)C4=C(C=C5CCCCC5=N4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[Methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-5,6,7,8-tetrahydroquinoline-3-carbonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

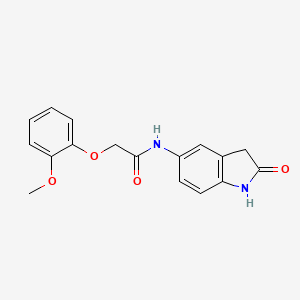

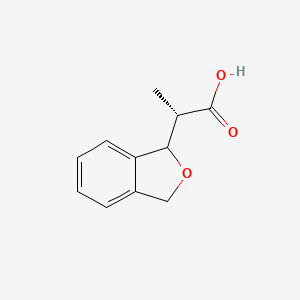

![3-[(1-Cyclopentanecarbonylpiperidin-4-yl)methyl]-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B2843951.png)

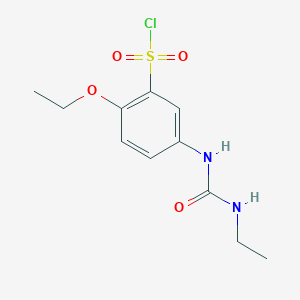

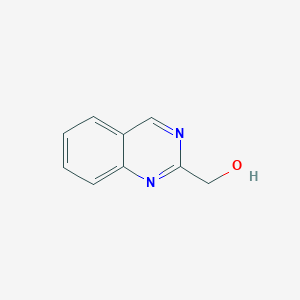

![2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2843958.png)

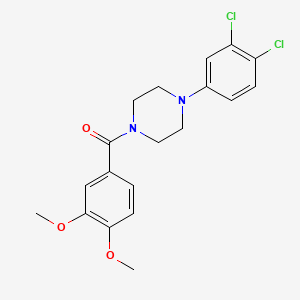

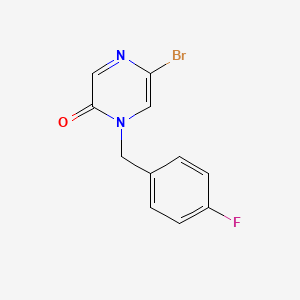

![2,4-Dimethyl-6-{[1-(3,3,3-trifluoropropanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2843959.png)

![N-[2-[3-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2843962.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)picolinamide](/img/structure/B2843963.png)

![1-(3-chlorophenyl)-7-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2843969.png)